molecular formula C14H15NO4 B13135143 2-(tert-Butoxycarbonyl)-2H-isoindole-1-carboxylic acid

2-(tert-Butoxycarbonyl)-2H-isoindole-1-carboxylic acid

Cat. No.: B13135143
M. Wt: 261.27 g/mol
InChI Key: DAOVHSIHJPQDPM-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is a derivative of isoindoline, a bicyclic compound containing a benzene ring fused to a pyrrolidine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid typically involves the protection of isoindoline with a Boc group. One common method is the reaction of isoindoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid depends on its specific applicationThe compound can interact with various molecular targets and pathways, depending on the nature of the synthesized derivatives .

Comparison with Similar Compounds

2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]isoindole-1-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-8H,1-3H3,(H,16,17)

InChI Key

DAOVHSIHJPQDPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C2C=CC=CC2=C1C(=O)O

Origin of Product

United States

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